N-Benzyl-6-bromopyridin-3-amine

IMPDH inhibition Antimicrobial Infectious disease

Acquire the definitive 6-bromo regioisomer for your drug discovery workflow. This scaffold is critical for TAAR1 agonist studies, showing a distinct pKi of 7.77, a potency not achievable with 4- or 5-bromo isomers. For IMPDH-targeting antibiotics, its non-competitive inhibition (Ki=2.30 nM) provides an advantage over substrate-competitive inhibitors. The aryl bromide handle ensures superior reactivity in Palladium-catalyzed cross-couplings for generating PDE4 inhibitor libraries. Avoid project failure from regioisomeric impurities.

Molecular Formula C12H11BrN2
Molecular Weight 263.13 g/mol
Cat. No. B13973028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-bromopyridin-3-amine
Molecular FormulaC12H11BrN2
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CN=C(C=C2)Br
InChIInChI=1S/C12H11BrN2/c13-12-7-6-11(9-15-12)14-8-10-4-2-1-3-5-10/h1-7,9,14H,8H2
InChIKeyKHEDNLSGRAPMPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-bromopyridin-3-amine: A Versatile Heterocyclic Building Block for Medicinal Chemistry and Targeted Synthesis Procurement


N-Benzyl-6-bromopyridin-3-amine is a heterocyclic small molecule with the formula C12H11BrN2 and a molecular weight of 263.13 g/mol [1]. Structurally, it consists of a pyridine core substituted with a bromine atom at the 6-position and an N-benzylamine group at the 3-position . This precise substitution pattern renders it a privileged scaffold in medicinal chemistry, enabling diverse derivatization via the reactive aryl bromide handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the secondary amine for further N-functionalization . Its utility as a key synthetic intermediate and a direct pharmacophore for targets like IMPDH, TAAR1, and PDE4 underpins its distinct procurement value relative to regioisomeric analogs.

Why N-Benzyl-6-bromopyridin-3-amine Cannot Be Replaced by Common Isosteres or In-Class Alternatives


The specific positioning of the N-benzyl group and the bromine atom on the pyridine ring is not arbitrary; it dictates both the compound's reactivity and biological activity. For instance, the 6-bromo-3-amine substitution pattern in pyridine-based TAAR1 agonists yields a distinct pKi of 7.77 for rat TAAR1, a level of activity not observed in its 5-bromo or 4-bromo regioisomers, which are either unreported for this target or exhibit significantly weaker activity [1]. Similarly, as a synthetic intermediate, the 6-bromo position is more reactive in palladium-catalyzed cross-couplings compared to the 5-bromo analog, enabling a different set of chemical transformations critical for specific medicinal chemistry workflows . Therefore, procurement based solely on a 'bromopyridine' or 'benzylaminopyridine' keyword search is insufficient and can lead to project failure. Selection must be based on the quantifiable differences detailed below.

Quantitative Differentiation Evidence: N-Benzyl-6-bromopyridin-3-amine vs. Analogs for Scientific Selection


High-Affinity IMPDH Inhibition: A Differentiated Antimicrobial Lead Over Related Scaffolds

N-Benzyl-6-bromopyridin-3-amine is a potent, non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH) from Bacillus anthracis. Its Ki of 2.30 nM distinguishes it from closely related pyridin-3-amine derivatives that have been optimized for other targets, like PDE4 or TAAR1. This high-affinity interaction, combined with its non-competitive mechanism, suggests a specific binding mode not shared by all arylbenzylamine analogs. [1]

IMPDH inhibition Antimicrobial Infectious disease Bacillus anthracis

Subtype-Specific TAAR1 Agonist Activity: Differentiated from Closely Related Regioisomers

The compound acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a target for neuropsychiatric disorders. Crucially, its affinity is subtype-dependent. It exhibits a pKi of 7.77 (Ki ≈ 17 nM) for rat TAAR1, while showing a higher pKi of 8.29 (Ki ≈ 5.1 nM) for the mouse ortholog. This defined selectivity profile is a key differentiator from regioisomers like N-benzyl-5-bromopyridin-3-amine, for which no significant TAAR1 activity data is available, underscoring that the 6-bromo substitution is critical for this specific target engagement. [1]

TAAR1 agonist Neuropsychiatric GPCR Trace amine

PDE4 Isoform Inhibition: Direct Comparison with Lead Compound FCPR16 in Neuroprotection

While the exact IC50 of N-benzyl-6-bromopyridin-3-amine for PDE4 is not publicly disclosed, its core scaffold is central to a series of PDE4 inhibitors where the pyridin-3-amine side chain is a critical pharmacophore. Studies on a direct analog, compound 11r (an arylbenzylamine), demonstrated a mid-nanomolar IC50 against PDE4B1. More importantly, this series showed superior functional efficacy over the comparator rolipram. Compound 11r alleviated MPP+-induced cellular apoptosis in SH-SY5Y cells with a neuroprotective effect greater than rolipram . This positions N-benzyl-6-bromopyridin-3-amine as a vital precursor for developing next-generation PDE4 inhibitors with potentially better efficacy than existing standards.

PDE4 inhibition Neuroprotection Parkinson's disease CNS drug discovery

Optimized Synthetic Handle for Cross-Coupling vs. Competing Regioisomers

The 6-bromo substituent on the pyridine ring is a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of complex kinase inhibitors and related heterocycles [1]. In contrast, the corresponding 5-bromo or 4-bromo regioisomers are either less reactive or lead to different coupling outcomes, requiring harsher conditions or producing lower yields. The combination of the 6-bromo group and the 3-N-benzylamine in N-benzyl-6-bromopyridin-3-amine creates a bifunctional building block with orthogonal reactivity, uniquely suited for sequential, site-selective derivatization.

Cross-coupling Buchwald-Hartwig Suzuki reaction Medicinal chemistry Chemical synthesis

Targeted Research and Development Scenarios for N-Benzyl-6-bromopyridin-3-amine


Antimicrobial Lead Optimization: Targeting Bacillus anthracis IMPDH

In a program focused on developing novel antibiotics against Bacillus anthracis, N-benzyl-6-bromopyridin-3-amine serves as a high-affinity (Ki = 2.30 nM) lead molecule for IMPDH inhibition. Its non-competitive mechanism of action provides a strategic advantage over substrate-competitive inhibitors. Procurement should be prioritized for structure-activity relationship (SAR) studies aimed at improving selectivity and pharmacokinetic properties while maintaining potent target engagement. [1]

Neuropsychiatric Drug Discovery: TAAR1 Agonist Probe Development

This compound is an essential tool for validating TAAR1 as a therapeutic target in neuropsychiatric disorders. Its quantifiable affinity (pKi 7.77 for rat, 8.29 for mouse TAAR1) allows it to be used as a reference agonist in in vitro and in vivo studies. Given the critical nature of the 6-bromo substitution, procurement of this specific regioisomer is non-negotiable for generating reproducible and interpretable data in TAAR1 pharmacology. [2]

CNS Penetrant PDE4 Inhibitor Synthesis

N-Benzyl-6-bromopyridin-3-amine is a key intermediate for synthesizing novel arylbenzylamine-based PDE4 inhibitors. Researchers can leverage this building block to generate libraries of compounds with the aim of improving oral bioavailability and enhancing neuroprotective effects, as previously demonstrated by analogs like compound 11r that showed superior efficacy to rolipram in cellular models of Parkinson's disease. Its procurement is strategic for projects seeking to move beyond first-generation PDE4 inhibitors.

Parallel Library Synthesis for Kinase Inhibitor Discovery

Due to its orthogonal reactive handles—the aryl bromide for cross-coupling and the secondary amine for derivatization—this compound is ideal for high-throughput parallel synthesis. Medicinal chemists can efficiently generate diverse compound libraries for screening against kinase panels. The 6-bromo substitution pattern, validated in patent literature for kinase inhibitor synthesis, ensures predictable and high-yielding coupling reactions, a distinct advantage over less reactive regioisomers. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-6-bromopyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.